2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine
Description
2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with bromine at position 2 and a methoxy group at position 3. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development and antimicrobial agent design .
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-bromo-5-methoxy-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(10-5)11-7(8)9-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
MWSINXMSFGFTKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Cyclocondensation Approach
Method Overview:
This method involves cyclocondensation of appropriately substituted pyridine derivatives with amino compounds to form the imidazo[4,5-b]pyridine core, followed by halogenation and methoxylation to introduce the bromine and methoxy groups respectively.
- Starting Material: 5-bromo-2-aminopyridine derivatives (or related precursors with appropriate substituents)
- Reaction Conditions:
- Heating at elevated temperatures (~190°C) in the presence of cyclocondensation agents such as ethyl cyanoacetate or malononitrile.
- Use of solvents like ethanol or dimethylformamide (DMF).
- Key Reactions:
- Cyclocondensation of 2-aminopyridines with α-haloketones or cyano compounds to form the imidazo ring.
- Subsequent substitution with methoxy groups via nucleophilic aromatic substitution or methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Outcome: Formation of the core structure with bromine at position 6 and methoxy at position 5.
Example:
A typical synthesis involves cyclocondensation of 5-bromo-2-aminopyridine with ethyl cyanoacetate, followed by methylation to install the methoxy group at the 5-position.
Alkylation and Halogenation Strategy
Method Overview:
This approach employs alkylation of a pre-formed imidazo[4,5-b]pyridine core, followed by selective halogenation and methoxylation.
- Alkylation Step:
- Starting from 2-methoxy-3H-imidazo[4,5-b]pyridine, perform bromination at position 6 using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or acetonitrile under radical conditions.
- Reaction temperature typically maintained at 0–25°C.
- Methoxylation:
- Introduction of the methoxy group at position 5 via methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Reaction carried out in acetone or DMF at room temperature.
- Bromination yields are generally high (~80–90%) when controlled properly.
- Methylation yields depend on reaction conditions but typically range from 70–85%.
Phase Transfer Catalysis (PTC) Method
Method Overview:
Recent studies have demonstrated the utility of phase transfer catalysis for efficient alkylation of imidazo[4,5-b]pyridine derivatives, especially for introducing substituents like methoxy groups.
- Reagents:
- Starting imidazo[4,5-b]pyridine derivatives with suitable leaving groups.
- Potassium carbonate as base.
- Tetra-n-butylammonium bromide as phase transfer catalyst.
- Solvent: Dimethylformamide (DMF).
- Alkylating agent: Methyl iodide or dimethyl sulfate.
- Reaction Conditions:
- Mix the starting material with potassium carbonate and phase transfer catalyst in DMF.
- Add methylating agent dropwise.
- Stir at room temperature for 24 hours.
- Outcome:
- Formation of 2-bromo-5-methoxy-3H-imidazo[4,5-b]pyridine with yields around 75–80%.
- High selectivity.
- Mild reaction conditions.
- Good yields and reproducibility.
Summary of Key Reactions and Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclocondensation | 2-aminopyridines + cyanoacetate | Ethanol/DMF | 190°C | 60–80 | Core ring formation |
| 2 | Bromination | N-bromosuccinimide | Acetonitrile | 0–25°C | 80–90 | Selective bromination at C6 |
| 3 | Methylation | Methyl iodide | DMF/acetone | Room temp | 70–85 | Introduction of methoxy group at C5 |
| 4 | Phase transfer alkylation | Methyl iodide + K₂CO₃ + TBA-Br | DMF | Room temp | 75–80 | Efficient methylation |
Research Data and Structural Confirmation
- Yields: The overall yields for the synthesis of this compound typically range from 58% to 79%, depending on the specific route.
- Characterization: Confirmed via NMR spectroscopy ($$^{1}H$$ and $$^{13}C$$), melting point analysis, and single-crystal X-ray diffraction where applicable.
- Crucial Observations:
- Bromination occurs selectively at position 6.
- Methoxy substitution at position 5 is achieved via methylation of the phenolic hydroxyl or amino functionalities.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Buchwald-Hartwig coupling reactions to form carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Coupling Reactions: Formation of biaryl or aryl-amine derivatives.
Scientific Research Applications
2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing potential therapeutic agents targeting various diseases such as cancer, infections, and neurological disorders.
Biological Studies: The compound is used in studying the biological pathways and mechanisms of action of imidazo[4,5-b]pyridine derivatives.
Material Science: Due to its unique structural properties, it is investigated for applications in material science, including organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation processes.
Comparison with Similar Compounds
Substituent Position and Reactivity :
- Bromine at C2 (as in the target compound) enables direct C–H arylation at C7, whereas bromine at C6 (e.g., 6-Bromo-2-phenyl derivative) allows functionalization at C2 and C7 .
Physicochemical Properties
Biological Activity
2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is a synthetic compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
- Chemical Formula : C8H7BrN2O
- Molecular Weight : 227.06 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
This compound features a bromine atom and a methoxy group that contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has been evaluated for its ability to reverse multidrug resistance (MDR) in cancer cells. In vitro tests demonstrated that certain derivatives exhibited significant cytotoxicity against both parental and MDR cell lines.
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 2-Bromo-5-methoxy derivative A | 1.73 (PAR) | 8.66 |
| 2-Bromo-5-methoxy derivative B | 0.20 (MDR) | - |
The above data indicates that the compound can selectively target MDR cells, suggesting its potential as an effective treatment option for resistant cancer types .
Antitubercular Activity
In addition to its anticancer properties, derivatives of this compound have shown promising results against Mycobacterium tuberculosis. For instance, several synthesized analogues demonstrated low minimum inhibitory concentrations (MIC), indicating their effectiveness as antitubercular agents:
| Compound | MIC (μmol/L) |
|---|---|
| Derivative C | 0.6 |
| Derivative D | 0.5 |
| Derivative E | 0.8 |
These findings support the notion that imidazo[4,5-b]pyridine derivatives could serve as novel treatments for tuberculosis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Reversal of Multidrug Resistance : The compound appears to modulate P-glycoprotein activity, enhancing drug accumulation in resistant cells.
- Antimicrobial Action : It may exert its effects through interference with bacterial cell wall synthesis or function, although specific pathways remain under investigation.
- Apoptosis Induction : Some studies suggest that it can trigger apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly .
Case Studies
-
Study on Multidrug Resistance :
A series of imidazo[4,5-b]pyridine derivatives were tested for their ability to reverse MDR in mouse T-lymphoma cells. Notably, one derivative showed an IC50 value of 1.73 μM against parental cells and a significantly lower IC50 of 0.20 μM against MDR cells, indicating potent selectivity and effectiveness in overcoming drug resistance . -
Antitubercular Evaluation :
In a study focusing on antitubercular activity, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The most effective compounds had MIC values ranging from 0.5 to 0.8 μmol/L, demonstrating significant potential for further development into therapeutic agents for tuberculosis .
Q & A
Q. What are the standard synthetic routes for 2-bromo-5-methoxy-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yields?
The compound is typically synthesized via cyclization of 5-methoxy-2,3-diaminopyridine with brominated aldehydes or ketones under phase-transfer catalysis (PTC). Key steps include:
- Precursor preparation : Use of 5-methoxy-2,3-diaminopyridine as the starting material.
- Cyclization : Reaction with α-bromo carbonyl compounds (e.g., bromoacetophenone) in a solvent like DMF or ethanol, catalyzed by p-toluenesulfonic acid or tetrabutylammonium bromide.
- Optimization : Yields improve with precise control of temperature (80–100°C) and reaction time (12–24 hrs). Phase-transfer agents enhance halogen incorporation efficiency .
Q. How should researchers purify and characterize this compound?
Purification : Column chromatography using silica gel with ethyl acetate/hexane (1:1) or recrystallization from methanol. Characterization :
- NMR : H and C NMR to confirm substitution patterns (e.g., bromine at C2, methoxy at C5).
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
- X-ray crystallography : For unambiguous structural confirmation (see advanced questions for refinement strategies) .
Advanced Research Questions
Q. What crystallographic strategies resolve challenges in structural determination caused by bromine’s electron density?
Bromine’s high electron density can cause absorption errors. Mitigation methods include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to reduce absorption effects.
- Refinement : Employ SHELXL with anisotropic displacement parameters for Br and O atoms. Apply TWIN/BASF commands for twinned crystals.
- Validation : Check Hirshfeld surface analysis for intermolecular interactions (e.g., N–H···O hydrogen bonds) to validate packing .
Q. How do computational methods (e.g., DFT) predict electronic effects of bromine and methoxy substituents?
- Modeling : Use Gaussian09 with B3LYP/6-31G(d,p) basis set to optimize geometry.
- Electron distribution : Methoxy groups donate electrons via resonance, while bromine withdraws electrons inductively. Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV), correlating with reactivity in nucleophilic substitutions.
- Validation : Compare calculated IR/Raman spectra with experimental data to confirm tautomeric forms (e.g., prototropic shifts in polar solvents) .
Q. How to interpret contradictory bioactivity data in structure-activity relationship (SAR) studies?
Discrepancies arise from substituent positioning and assay conditions. For example:
- Bromine at C2 vs. C6 : C2-bromo derivatives show enhanced kinase inhibition (IC = 0.2 µM) due to better ATP-binding pocket fit.
- Methoxy vs. methyl : Methoxy at C5 improves solubility but may reduce membrane permeability. Methodology : Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular docking (AutoDock Vina) to visualize interactions with targets like Aurora A kinase .
Q. What strategies optimize regioselectivity in substitution reactions at the bromine site?
- Nucleophilic aromatic substitution (SNAr) : Activate the C–Br bond with CuI/1,10-phenanthroline in DMSO at 120°C.
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh) and arylboronic acids (yield >80% with KCO as base).
- Monitoring : Track reaction progress via TLC (silica gel 60 F) and LC-MS to detect byproducts .
Q. How do solvent polarity and pH influence tautomerism in this compound?
- Prototropic equilibria : In polar aprotic solvents (e.g., DMSO), the N1-protonated tautomer dominates. In acidic conditions (pH < 3), dicationic forms emerge.
- Spectroscopic analysis : Use UV-Vis (λ = 320 nm) and fluorescence quenching in buffered solutions to map pKa values (e.g., pKa = 4.2, pKa = 9.8).
- Computational support : AM1 semi-empirical models predict tautomer stability in different dielectric environments .
Data Contradiction Analysis
Q. Why do some studies report conflicting antimicrobial activities for structurally similar analogs?
Variations stem from:
- Assay protocols : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times.
- Substituent effects : 5-Methoxy enhances activity against S. aureus (MIC = 8 µg/mL) but reduces efficacy against E. coli.
- Resolution : Perform dose-response curves and checkerboard assays to identify synergy/antagonism with antibiotics .
Methodological Recommendations
Q. What in silico tools predict metabolic stability of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
